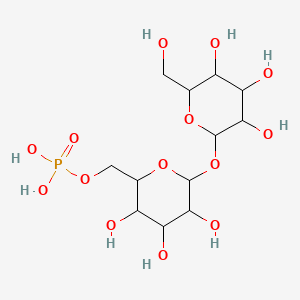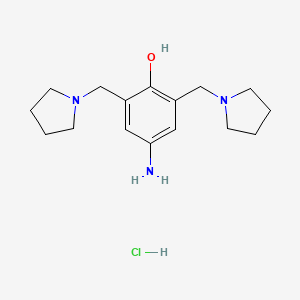
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride is a synthetic organic compound with the molecular formula C16H25N3OxHCl It is known for its unique structure, which includes an amino group and two pyrrolidinylmethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and pyrrolidine.
Reduction: The nitro group of 4-nitrophenol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 4-aminophenol is then alkylated with pyrrolidine in the presence of a suitable base, such as sodium hydride, to introduce the pyrrolidinylmethyl groups.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for better control of reaction parameters and scalability.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol: The base compound without the hydrochloride salt.
2,6-Bis(pyrrolidin-1-ylmethyl)-4-nitrophenol: A precursor in the synthesis of the target compound.
4-Hydroxy-2,6-bis(pyrrolidin-1-ylmethyl)aniline: A structurally similar compound with different functional groups.
Uniqueness
4-Amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol xhydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
85236-52-8 |
|---|---|
Molecular Formula |
C16H26ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25N3O.ClH/c17-15-9-13(11-18-5-1-2-6-18)16(20)14(10-15)12-19-7-3-4-8-19;/h9-10,20H,1-8,11-12,17H2;1H |
InChI Key |
OKJGXEVZKFNUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)
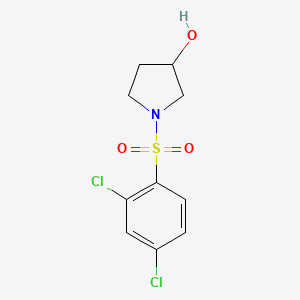
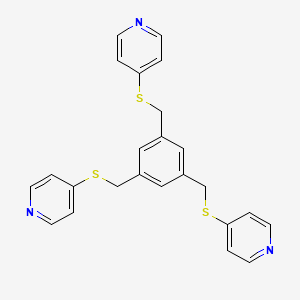
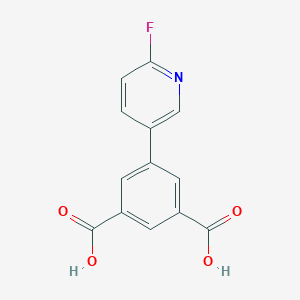

![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)
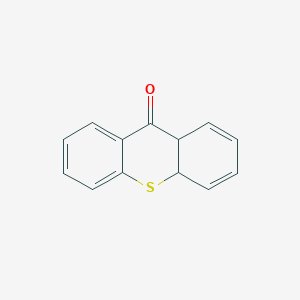
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12511766.png)
![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)
